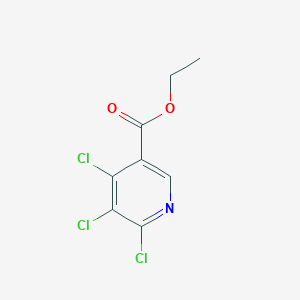

4,5,6-Trichloronicotinic acid ethyl ester

Description

Historical Context and Evolution of Nicotinic Acid Derivative Studies

The study of nicotinic acid, also known as vitamin B3, and its derivatives has a rich history rooted in the treatment of diseases like pellagra. nih.gov Over the decades, research has expanded significantly, moving beyond its initial nutritional focus to explore a wide range of pharmaceutical applications. nih.govchemistryjournal.net Scientists have systematically modified the structure of nicotinic acid, substituting various atoms or groups on the pyridine (B92270) ring and the carboxylic acid function to create a diverse library of derivatives. nih.gov This has led to the discovery of compounds with analgesic, anti-inflammatory, and anti-tuberculosis properties. chemistryjournal.net The esterification of nicotinic acid and its derivatives, a common synthetic strategy, has been a key area of investigation. researchgate.net This historical progression from a simple vitamin to a versatile scaffold for drug discovery sets the stage for the investigation of more complex derivatives like 4,5,6-trichloronicotinic acid ethyl ester.

Significance of Polychlorinated Pyridines in Chemical Research

Pyridine and its derivatives are fundamental building blocks in organic chemistry, appearing in over 7,000 drug molecules. nih.gov The introduction of multiple chlorine atoms onto the pyridine ring, creating polychlorinated pyridines, dramatically alters the molecule's electronic properties and reactivity. This class of compounds is significant for several reasons. The chlorine atoms can act as leaving groups in nucleophilic substitution reactions, providing a versatile handle for introducing a wide array of functional groups. wikipedia.org This makes them valuable intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals. nih.gov Furthermore, the study of polychlorinated aromatic compounds, in general, is crucial due to their environmental persistence and biological activity. nih.gov The specific arrangement of chlorine atoms in this compound influences its reactivity and potential applications, making it a compound of interest within this significant class.

Research Gaps and Motivations for Investigating this compound

Despite the broad interest in nicotinic acid derivatives and polychlorinated pyridines, specific research into this compound is not extensively documented in publicly available literature. This relative lack of focused investigation presents a clear research gap. The motivation to study this compound stems from the potential to bridge the knowledge between the well-established chemistry of nicotinic acid esters and the versatile reactivity of polychlorinated pyridines. Researchers are driven to understand how the three chlorine atoms at the 4, 5, and 6 positions of the pyridine ring influence the ester's chemical behavior. Key questions include its susceptibility to nucleophilic substitution, its potential as a building block for more complex heterocyclic systems, and the impact of the trichloro-substitution pattern on its spectroscopic and physical properties. The exploration of this compound is motivated by the prospect of discovering novel reaction pathways and synthesizing new chemical entities with potentially valuable biological or material properties.

Overview of Research Methodologies and Thematic Areas for this compound

The investigation of this compound would logically follow established research methodologies in synthetic and analytical chemistry. A primary thematic area is its synthesis. While specific, detailed preparations are not widely published, general approaches to synthesizing nicotinic acid esters, such as Fischer esterification, are well-known. google.comprepchem.com For a polychlorinated compound like this, the synthesis would likely involve the esterification of the corresponding 4,5,6-trichloronicotinic acid or the chlorination of a suitable nicotinic acid ester precursor.

Another key research area is the characterization of the compound. This involves a suite of analytical techniques to confirm its structure and purity. The molecular formula and weight are fundamental starting points. americanchemicalsuppliers.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be employed to elucidate the detailed molecular structure.

The reactivity of this compound constitutes a major research theme. Studies would focus on its behavior in various chemical transformations, particularly nucleophilic aromatic substitution reactions, where one or more of the chlorine atoms are replaced by other functional groups. The regioselectivity of these substitutions would be a critical aspect of the investigation. The ester group itself can also be a site for chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid or amidation.

Finally, a potential area of future research, once the fundamental chemistry is understood, would be the exploration of its utility as a building block in the synthesis of more complex molecules. This could involve using it as a starting material for creating novel heterocyclic compounds with potential applications in medicinal chemistry or materials science.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 181261-73-4 | americanchemicalsuppliers.com |

| Molecular Formula | C8H6Cl3NO2 | americanchemicalsuppliers.com |

| Molecular Weight | 254.499 g/mol | americanchemicalsuppliers.com |

| IUPAC Name | ethyl 4,5,6-trichloropyridine-3-carboxylate | americanchemicalsuppliers.com |

| Canonical SMILES | CCOC(=O)C1=CN=C(C(=C1Cl)Cl)Cl | americanchemicalsuppliers.com |

| Purity | Typically >95% | combi-blocks.com |

| Hydrogen Bond Donor Count | 0 | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,5,6-trichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)4-3-12-7(11)6(10)5(4)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJXULFLZWQHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428983 | |

| Record name | 4,5,6-Trichloronicotinic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181261-73-4 | |

| Record name | 4,5,6-Trichloronicotinic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5,6 Trichloronicotinic Acid Ethyl Ester

Classical and Conventional Synthetic Routes to Polychlorinated Nicotinates

Traditional approaches to synthesizing polychlorinated nicotinates, including 4,5,6-trichloronicotinic acid ethyl ester, often involve multi-step processes that have been refined over time to enhance both yield and purity.

Multi-Step Synthesis from Precursors

The classical synthesis of polychlorinated nicotinates frequently begins with more readily available pyridine (B92270) or nicotinic acid derivatives. These precursors undergo a sequence of reactions, including chlorination and esterification, to arrive at the desired product. For instance, a common strategy involves the chlorination of a suitable nicotinic acid derivative, followed by esterification to yield the ethyl ester. The synthesis of related compounds, such as ethyl pyrrole-2-carboxylate, has been achieved by reacting pyrrole (B145914) with trichloroacetyl chloride, followed by treatment with a base and subsequent esterification. orgsyn.org This highlights a general principle where a heterocyclic core is first functionalized and then subjected to esterification.

A multi-step synthesis often involves the careful protection and deprotection of functional groups to ensure that reactions occur at the desired positions. youtube.comyoutube.com For example, in the synthesis of other complex molecules, a ketone might be protected as an acetal (B89532) while an ester group is reduced. youtube.com This strategic approach is crucial when dealing with multifunctional molecules like nicotinic acid derivatives, where competing side reactions are possible.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount in classical syntheses to maximize the yield and purity of this compound. Key parameters that are frequently adjusted include temperature, reaction time, and the molar ratio of reactants. For example, in the esterification of sulfinic acids, performing the reaction at room temperature mediated by ethyl 2-isocyanoacetate led to a high yield. researchgate.net Similarly, studies on the esterification of lauric acid have shown that temperature and the ratio of ethanol (B145695) to water significantly influence the reaction's conversion rate. researchgate.net

The purification of the final product is a critical step. Techniques such as liquid-liquid extraction and column chromatography are commonly employed to remove impurities. researchgate.net In the synthesis of a related chloro-substituted pyridine carboxylic acid ethyl ester, the crude product was purified by distillation under vacuum followed by recrystallization from ether at low temperatures to isolate the desired isomer. prepchem.com

Below is a table summarizing the optimization of various esterification reactions, which provides insights into the factors that could be crucial for the synthesis of this compound.

| Reaction | Key Parameters Optimized | Optimal Conditions | Yield |

| Esterification of 4-methylbenzenesulfinic acid researchgate.net | Reagent type, amount of reagent | Ethyl 2-isocyanoacetate (1 equivalent), room temperature | 99% |

| Esterification of Lauric Acid researchgate.net | Temperature, ethanol/water ratio | Increased temperature and ethanol/water ratio | Improved conversion |

| Synthesis of Chlorogenic Acid Oleyl Alcohol Ester mdpi.com | Temperature, reaction time, molar ratio | 200 °C, 3 hours, 1:20 molar ratio (acid to alcohol) | 93.59% conversion |

| Synthesis of Ethyl piperidine-4-carboxylate chemicalbook.com | Reaction time | Reflux for 48 hours | 94% |

Reagent and Solvent Selection in Traditional Approaches

The choice of reagents and solvents plays a pivotal role in the success of traditional synthetic routes. For esterification, common reagents include an alcohol (in this case, ethanol) and an acid catalyst, such as sulfuric acid. truman.edu The Fischer-Speier esterification is a classic example of this approach. truman.edu In some cases, a dehydrating agent is used to drive the equilibrium towards the product side.

For chlorination steps, various chlorinating agents can be employed, with the choice depending on the specific substrate and desired regioselectivity. The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Diethyl ether, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) are common solvents in such syntheses. researchgate.netchemicalbook.com For instance, in the synthesis of a 4-chloro-substituted pyridine derivative, the reaction was carried out in alcohol with triethylamine (B128534) as a base. prepchem.com The selection of the solvent can also influence the reaction rate and, in some cases, the product distribution.

Advanced and Green Synthetic Strategies for this compound

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Approaches to Esterification and Chlorination

Catalysis is at the forefront of green chemistry. The use of catalysts can lead to higher reaction rates, greater selectivity, and milder reaction conditions compared to stoichiometric reactions. For the esterification step in the synthesis of this compound, various acid catalysts can be utilized. While traditional methods use mineral acids, research is ongoing into solid acid catalysts that are more environmentally friendly and easier to separate from the reaction mixture.

In the broader context of nicotinic acid derivative synthesis, catalytic methods are well-established. For example, the synthesis of nicotinyl ester of 6-aminonicotinic acid involves reacting the alkali salt of 6-aminonicotinic acid with 3-chloromethylpyridine hydrochloride in dimethylformamide at elevated temperatures. google.com

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. researchgate.netnih.govnih.govnih.govmdpi.comscielo.org.mx The application of microwave irradiation to the synthesis of this compound can significantly enhance the efficiency of both the chlorination and esterification steps.

For example, the synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate, a related heterocyclic compound, was significantly improved using microwave irradiation. The reaction time for the formation of a key imidazolide (B1226674) intermediate was reduced to just 5 minutes. scielo.org.mx In another study, a range of 2-aminonicotinic acids were synthesized under microwave heating at 200°C for 2 hours, demonstrating the utility of this technology for modifying the nicotinic acid scaffold. researchgate.net

The table below illustrates the advantages of microwave-assisted synthesis in various contexts, suggesting its potential for the synthesis of this compound.

| Reaction | Conventional Method | Microwave-Assisted Method | Key Advantage of Microwave |

| Synthesis of 2-aminonicotinic acids researchgate.net | N/A | 200°C, 2 hours | High yield in a short time |

| Synthesis of 6-methoxy-5,6-dihydro-5-azapurines nih.gov | 70°C, 30 min, 4% yield | 140°C, significantly higher yield (up to 92%) | Increased yield and reaction rate |

| Synthesis of 1,4-dihydropyridine (B1200194) nucleosides nih.gov | 50°C, 42% yield | 60°C, 30 min, 86-96% yield | Higher yield, shorter reaction time, solvent-free |

| Synthesis of N1-acylated (aza)indole alkanoic esters nih.gov | Conventional heating, 3 hours | 120°C, 10 minutes | Drastically reduced reaction time |

| Synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate scielo.org.mx | Multiple steps, long reaction times | 5 minutes for key intermediate formation | Reduced reaction time and steps |

Flow Chemistry Applications in Nicotinate (B505614) Synthesis

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability. While specific flow chemistry applications for the synthesis of this compound are not extensively documented, related processes for nicotinate derivatives demonstrate its potential. A notable example is the process intensification for the continuous flow hydrogenation of ethyl nicotinate. researchgate.netamazonaws.com In this process, a solution of ethyl nicotinate is passed through a heated reactor packed with a catalyst, such as palladium on alumina (B75360) (Pd/Al₂O₃), under a hydrogen atmosphere. amazonaws.com

This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high throughput and selectivity. researchgate.net The principles of this flow process, including the use of packed bed reactors and continuous product removal, can be adapted for other transformations in the synthesis of this compound, such as the chlorination or esterification steps. The enhanced safety profile of flow chemistry is particularly advantageous when dealing with potentially hazardous reagents and exothermic reactions that might be involved in the synthesis of this polychlorinated compound. acs.org

Atom Economy and Sustainability Metrics in Synthetic Design

The principles of green chemistry are increasingly integral to the design of synthetic routes, with atom economy being a key metric for evaluating the efficiency of a chemical process. primescholars.comscranton.edu Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.in A higher atom economy signifies a more sustainable process with less waste generation.

When considering the synthesis of this compound, the choice of synthetic pathway can significantly impact the atom economy. For instance, a route involving the Sandmeyer reaction, while effective, may have a lower atom economy due to the use of stoichiometric reagents for diazotization and the generation of inorganic salts as byproducts. In contrast, catalytic methods, where possible, generally offer higher atom economies.

Below is a comparative table illustrating the theoretical atom economy for two hypothetical key steps in the synthesis of a trichloronicotinic acid intermediate.

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Sandmeyer Chlorination | Aminodichloronicotinic Acid, NaNO₂, HCl, CuCl | Trichloronicotinic Acid | N₂, H₂O, NaCl, CuCl | Lower |

| N-Oxide Chlorination | Dichloronicotinic Acid N-Oxide, POCl₃ | Trichloronicotinic Acid | H₃PO₄ | Higher |

Note: This table is illustrative and the actual atom economy would depend on the specific stoichiometry and reagents used.

Beyond atom economy, other sustainability metrics include the E-factor (Environmental factor), which considers the total mass of waste produced per unit of product, and the Process Mass Intensity (PMI), which is the ratio of the total mass used in a process to the mass of the final product. A comprehensive sustainability assessment would also consider the toxicity of reagents and solvents, energy consumption, and the potential for catalyst recycling. mdpi.comresearchgate.net The development of greener synthetic methods for pyridine derivatives is an active area of research, with a focus on using environmentally benign solvents and catalytic systems. nih.govresearchgate.net

Purification and Isolation Techniques for Synthesized this compound

The purification and isolation of the final product are critical steps to ensure the desired level of purity. For a compound like this compound, which is expected to be a solid at room temperature, several standard techniques can be employed.

Following the synthesis, the crude product mixture would likely contain unreacted starting materials, reagents, and byproducts. A preliminary workup may involve quenching the reaction and extracting the product into an organic solvent. The organic layer would then be washed to remove water-soluble impurities. For instance, if an acid catalyst is used in the esterification step, a wash with a mild base like sodium bicarbonate solution would be necessary to neutralize it. lookchem.com

The primary methods for purifying the solid ester would be recrystallization and column chromatography. Recrystallization involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial and is determined empirically.

For more challenging separations, or to achieve very high purity, column chromatography is the method of choice. The crude product is loaded onto a column of silica (B1680970) gel or alumina, and a solvent or solvent mixture (eluent) is passed through the column. The components of the mixture will travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. The fractions containing the pure product are then collected and the solvent is evaporated. The purity of the isolated ester can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination.

Industrial Scale-Up Considerations for this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges and considerations. The primary goals of industrial production are to ensure a safe, cost-effective, and environmentally responsible process that consistently delivers a product of high quality.

Reaction and Reactor Design: The choice of reactor is critical. For highly exothermic reactions, such as certain chlorination steps, batch reactors may require sophisticated cooling systems and careful control of reagent addition to manage heat generation and prevent runaway reactions. Continuous flow reactors, as discussed earlier, offer significant advantages in this regard due to their high surface-area-to-volume ratio, which allows for efficient heat exchange and better temperature control. researchgate.netamazonaws.com

Reagent and Solvent Selection: On an industrial scale, the cost, availability, and safety of all raw materials are paramount. Solvents that are efficient at the lab scale may be prohibitively expensive or pose significant environmental or safety risks at an industrial scale. Therefore, process development often involves identifying more sustainable and economical alternatives.

Downstream Processing and Purification: The purification methods used in the laboratory, such as column chromatography, can be expensive and generate large amounts of waste, making them less suitable for large-scale production. Industrial purification strategies often favor crystallization, distillation (if the compound is thermally stable and has a suitable boiling point), and extraction. The development of an efficient and scalable crystallization process is often a key focus of industrial process chemistry.

Waste Management and Environmental Impact: The production of a polychlorinated compound like this compound will inevitably generate waste streams containing chlorinated organic compounds and inorganic salts. researchgate.net Industrial processes must incorporate robust waste treatment protocols to minimize their environmental impact. This includes the potential for recycling solvents and catalysts, and the treatment of aqueous and organic waste streams to remove hazardous components before disposal. A thorough understanding of the entire process, from raw materials to final product and waste generation, is essential for a successful and sustainable industrial scale-up. google.com

Reactivity and Transformation Pathways of 4,5,6 Trichloronicotinic Acid Ethyl Ester

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 4,5,6-trichloronicotinic acid ethyl ester is substituted with three chlorine atoms, which are strong electron-withdrawing groups. These, in conjunction with the nitrogen atom and the ester group, render the ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at positions 4 and 6 are generally the most activated towards substitution due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen.

Amination Reactions and Derivatives

The chlorine atoms on the pyridine ring can be displaced by various nitrogen nucleophiles, a process known as amination. This pathway is crucial for introducing amino functionalities, which are key components in many biologically active molecules. The reaction of this compound with amines leads to the substitution of one or more chlorine atoms.

Research indicates that amination often occurs selectively at the C4 position. This regioselectivity is driven by the electronic activation provided by the nitrogen atom and the ester group. For instance, the reaction of related 4,5,6-trichloropicolinates (isomers of nicotinates) with aminating agents is a known pathway for producing 4-amino derivatives prepchem.com. The existence of compounds like ethyl 4-amino-5,6-dichloronicotinate further supports the feasibility of selective amination at the C4 position chembk.com.

The general reaction involves heating the trichloroester with an amine, sometimes in the presence of a base like triethylamine (B128534) to neutralize the HCl formed during the reaction prepchem.com.

Table 1: Examples of Amination Products from Chlorinated Nicotinates This table is illustrative of amination on a chlorinated pyridine ring and includes closely related derivatives.

| Starting Material | Amine | Product | Reference |

| 4,6-dichloro-2-methyl-5-nitropyridine-3-carboxylic acid ethyl ester | Benzyl(ethyl)amine | 4-Chloro-6-[ethyl(phenylmethyl)amino]-2-methyl-5-nitro-3-pyridine carboxylic acid, ethyl ester | prepchem.com |

| 4,5,6-Trichloropicolinate | Ammonia | 4-Amino-5,6-dichloropicolinate | prepchem.com |

| This compound (inferred) | Ammonia | Ethyl 4-amino-5,6-dichloronicotinate | chembk.com |

These aminated derivatives can serve as precursors for further transformations, such as the synthesis of various substituted pyridines used in agrochemicals and pharmaceuticals.

Alkoxylation and Phenoxylation Pathways

Similar to amination, the chlorine atoms can be substituted by oxygen nucleophiles such as alkoxides (RO⁻) and phenoxides (PhO⁻). These reactions, known as alkoxylation and phenoxylation, introduce ether linkages onto the pyridine ring. The mechanism again proceeds via a nucleophilic aromatic substitution pathway.

Studies on related polychlorinated pyridines, such as tetrachloropyridine, demonstrate their reactivity towards sodium methoxide (B1231860) rsc.orgrsc.org. The reaction of 2,3,4,5-tetrachloropyridine (B1585559) with sodium methoxide can yield a mixture of products, including 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-4-hydroxy-2-methoxypyridine, depending on the reaction conditions rsc.org. This indicates that chlorine atoms on the pyridine ring are readily displaced by methoxide ions.

By analogy, this compound is expected to react with various alkoxides and phenoxides. The reaction would likely involve heating the ester in the presence of the desired sodium or potassium alkoxide/phenoxide in a suitable solvent like the corresponding alcohol or an aprotic polar solvent. The regioselectivity would again favor substitution at the C4 and/or C6 positions.

Table 2: Representative Alkoxylation of a Polychloropyridine This table illustrates the principle of alkoxylation on a related compound.

| Starting Material | Nucleophile | Product(s) | Reference |

| 2,3,4,5-Tetrachloropyridine | Sodium Methoxide | 3,5-dichloro-2,4-dimethoxypyridine, 3,5-dichloro-4-hydroxy-2-methoxypyridine | rsc.org |

This pathway allows for the synthesis of alkoxy- and phenoxy-substituted nicotinic acid derivatives, which are valuable intermediates in organic synthesis.

Halogen Exchange Reactions (e.g., Fluorination)

Halogen exchange, particularly the replacement of chlorine with fluorine, is a significant transformation for modifying the properties of aromatic and heteroaromatic compounds. Fluorine atoms can alter the electronic properties, lipophilicity, and metabolic stability of a molecule.

For polychlorinated pyridine systems like this compound, chlorine can be replaced by fluorine using a suitable fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). These reactions are often carried out at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF) or sulfolane. The use of a phase-transfer catalyst can sometimes facilitate the reaction.

Evidence from patent literature confirms that "fluorine exchange" is a viable and utilized process for 4,5,6-trichloropicolinates, which are structural isomers of the title compound prepchem.com. This strongly suggests that this compound can undergo similar transformations to yield fluorinated nicotinic acid derivatives. The substitution is expected to occur preferentially at the activated C4 and C6 positions.

Reactions Involving the Ester Functionality

The ethyl ester group at the C3 position of the pyridine ring undergoes reactions typical of carboxylic acid esters, most notably hydrolysis and transesterification. These reactions allow for the modification of this functional group without necessarily altering the substitution pattern on the pyridine ring.

Hydrolysis to 4,5,6-Trichloronicotinic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4,5,6-trichloronicotinic acid. This reaction can be performed under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is the more common method and is essentially irreversible masterorganicchemistry.com. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) masterorganicchemistry.comoperachem.com. The reaction is typically carried out by heating the ester with the base in a mixed solvent system like ethanol (B145695)/water or THF/water masterorganicchemistry.com. This process initially yields the carboxylate salt, which is then protonated in a separate acidic workup step (e.g., by adding HCl) to liberate the free carboxylic acid masterorganicchemistry.comresearchgate.net.

General Reaction for Saponification:

Saponification: this compound + NaOH(aq) → Sodium 4,5,6-trichloronicotinate + Ethanol

Acidification: Sodium 4,5,6-trichloronicotinate + HCl(aq) → 4,5,6-Trichloronicotinic acid + NaCl

Acid-catalyzed hydrolysis is the reverse of Fischer esterification libretexts.org. It involves heating the ester with a large excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄). This reaction is reversible and reaches an equilibrium, which can be driven towards the products by using a large excess of water libretexts.org.

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base prepchem.com.

In an acid-catalyzed transesterification, the ester is heated with a large excess of a different alcohol (e.g., methanol) along with an acid catalyst. The large excess of the new alcohol shifts the equilibrium towards the formation of the new ester (e.g., methyl 4,5,6-trichloronicotinate).

Base-catalyzed transesterification involves reacting the ester with an alkoxide (e.g., sodium methoxide) corresponding to the new alcohol. The alkoxide acts as a nucleophile, attacking the carbonyl carbon and leading to the displacement of the original ethoxide group. To favor the product, the alcohol corresponding to the desired ester is often used as the solvent.

These reactions provide a straightforward method to convert ethyl 4,5,6-trichloronicotinate into other alkyl esters, which may be required for specific synthetic applications or to modify the physical properties of the compound.

Reduction of the Ester Group

The ethyl ester group of this compound can be selectively reduced to the corresponding primary alcohol, (4,5,6-trichloropyridin-3-yl)methanol. This transformation is a crucial step in the synthesis of various derivatives, as the resulting hydroxymethyl group can be further modified. Common reducing agents such as lithium aluminium hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are effective for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures to control the reactivity of the hydride reagent and prevent side reactions. The resulting alcohol is a key intermediate for the introduction of other functional groups. chemicalbook.com

Electrophilic Reactions and Derivatizations of the Pyridine Nucleus

The pyridine ring in this compound is electron-deficient due to the presence of three chlorine atoms and the electron-withdrawing ester group. This deactivation makes classical electrophilic aromatic substitution reactions, such as nitration or halogenation, challenging to perform directly on the pyridine nucleus. However, derivatization of the functional groups already present on the ring offers a versatile approach to new compounds.

Derivatization often involves nucleophilic substitution of the chlorine atoms or modification of the ester group. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride. This acid chloride is a reactive intermediate that can undergo a variety of reactions, including the Friedel-Crafts acylation of other aromatic compounds, although the harsh conditions required can be a limitation.

Another approach to derivatization involves the reaction of the ester with various nucleophiles. psu.edulibretexts.orggreyhoundchrom.com For example, treatment with amines can lead to the formation of amides, a common transformation in the synthesis of biologically active molecules. psu.edulibretexts.orggreyhoundchrom.com The reactivity of the chlorine atoms towards nucleophilic substitution allows for the introduction of a wide range of functional groups, including alkoxy, aryloxy, and amino groups. The regioselectivity of these substitution reactions is influenced by the electronic effects of the existing substituents and the reaction conditions.

Metal-Catalyzed Coupling Reactions of this compound

The chlorine substituents on the pyridine ring of this compound serve as excellent handles for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. mdpi.comdntb.gov.ua

Suzuki-Miyaura Coupling for Aryl Substitutions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. mdpi.comyoutube.comlibretexts.org In the case of this compound, the chlorine atoms can be sequentially replaced by aryl or heteroaryl groups. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. youtube.comlibretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. libretexts.orgnih.gov The reactivity of the chlorine atoms follows the order C4 > C6 > C5, allowing for controlled, stepwise substitutions. This selectivity enables the synthesis of a diverse range of mono-, di-, and tri-arylated pyridine derivatives. nih.gov

Interactive Table: Suzuki-Miyaura Coupling Conditions

| Parameter | Options | Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyst choice affects reaction efficiency and scope. mdpi.comyoutube.com |

| Ligand | PPh₃, dppf, Buchwald ligands | Ligands stabilize the palladium center and influence reactivity. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the organoboron reagent. libretexts.org |

| Solvent | Toluene, Dioxane, DMF, Water | Solvent choice can impact solubility and reaction rates. libretexts.org |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Boronic acids are common, but esters can offer improved stability. libretexts.org |

Sonogashira Coupling for Alkynyl Substitutions

The Sonogashira coupling reaction provides an efficient method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium- and copper-co-catalyzed reaction can be applied to this compound to introduce alkynyl substituents at the chlorinated positions. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base, which often serves as the solvent. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on this substrate allows for the stepwise introduction of alkynyl groups, leading to a variety of alkynylated pyridine derivatives. libretexts.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org This reaction can be utilized to introduce primary or secondary amine functionalities onto the pyridine ring of this compound by substituting the chlorine atoms. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich ligand from the Buchwald or Hartwig groups), and a base. The choice of ligand is critical for the success of the reaction and can influence the scope of both the amine and the aryl halide coupling partners. wikipedia.orgresearchgate.net This method provides a direct route to a wide array of aminopyridine derivatives, which are important building blocks in medicinal chemistry.

Interactive Table: Buchwald-Hartwig Amination Reaction Components

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. libretexts.org |

| Ligand | XPhos, SPhos, RuPhos | Stabilizes the palladium catalyst and facilitates the catalytic cycle. wikipedia.org |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination. libretexts.org |

| Amine | Primary amines, Secondary amines, Anilines | The nitrogen source for the C-N bond formation. acsgcipr.orgorganic-chemistry.org |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. libretexts.org |

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The reactivity of this compound is governed by the interplay of the different functional groups and the inherent electronic properties of the substituted pyridine ring. This leads to interesting aspects of chemo-, regio-, and stereoselectivity in its chemical transformations. mdpi.com

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in the reduction of the ester group with a mild reducing agent, the chlorine atoms on the pyridine ring typically remain untouched. Conversely, under the conditions of metal-catalyzed coupling reactions, the C-Cl bonds are selectively activated over the C-O bond of the ester group.

Regioselectivity is particularly important in the nucleophilic substitution and metal-catalyzed coupling reactions of this compound. The chlorine atom at the C4 position is generally the most reactive towards substitution, followed by the chlorine at C6, and lastly the chlorine at C5. This selectivity is attributed to the electronic activation by the ring nitrogen and the ester group. By carefully controlling the reaction conditions and stoichiometry of the reagents, it is possible to achieve selective mono- or di-substitution at specific positions.

Stereoselectivity becomes a consideration when chiral reagents or catalysts are used in reactions involving this compound, or when new stereocenters are created. nih.gov For instance, in the synthesis of derivatives with biological applications, controlling the stereochemistry is often crucial for activity. Asymmetric synthesis methods, employing chiral catalysts or auxiliaries, can be used to introduce chirality and obtain enantiomerically enriched products.

Mechanistic Investigations of this compound Reactions

The detailed mechanistic understanding of reactions involving this compound is a specialized area of organic chemistry. While specific, in-depth studies exclusively focused on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of nucleophilic aromatic substitution on polychlorinated pyridine rings. The presence of multiple chlorine atoms and an electron-withdrawing ethyl ester group significantly influences the electronic properties of the pyridine ring, making it susceptible to certain types of transformations.

Kinetic Studies and Reaction Rate Determination

Specific kinetic data for reactions of this compound are not readily found in comprehensive databases. However, general principles of kinetic studies on related systems, such as other substituted nicotinic acid esters, can provide a framework for understanding its reactivity. For instance, studies on the transfer of nicotinic acid esters between oil and aqueous phases have shown a correlation between the lipophilicity of the ester and the rate of transfer. nih.gov A linear relationship was observed between the first-order rate constant and the apparent partition coefficient for a series of nicotinic acid esters. nih.gov

In the context of nucleophilic aromatic substitution, the rate of reaction for a compound like this compound would be expected to be influenced by several factors:

Nucleophile Strength: The nature of the attacking nucleophile plays a crucial role. Stronger nucleophiles will generally lead to faster reaction rates.

Leaving Group Ability: The chloride ions are excellent leaving groups, facilitating the substitution process.

Solvent Effects: The choice of solvent can significantly impact the reaction rate by stabilizing or destabilizing the transition state.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Experimentally, the rate of a nucleophilic aromatic substitution reaction can be determined by monitoring the disappearance of the reactant or the appearance of the product over time using techniques like chromatography (HPLC, GC) or spectroscopy (UV-Vis, NMR). The reaction order with respect to each reactant can then be determined to elucidate the rate law, which provides insight into the reaction mechanism. For bimolecular nucleophilic substitutions (SNAr), the rate is typically dependent on the concentration of both the substrate and the nucleophile. libretexts.org

While a specific data table for this compound cannot be provided due to a lack of available literature, a hypothetical representation of how such data would be presented is shown below.

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|---|---|

| Sodium Methoxide | Methanol | 25 | Data Not Available |

| Aniline | DMF | 50 | Data Not Available |

| Sodium Azide | DMSO | 25 | Data Not Available |

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby providing detailed mechanistic insights. This is achieved by replacing one or more atoms in a reactant with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or a radioactive isotope. The position of the label in the product molecules can then be determined using techniques like mass spectrometry or NMR spectroscopy.

In the context of this compound, isotopic labeling could be employed to:

Elucidate Reaction Pathways: By labeling specific carbon or nitrogen atoms in the pyridine ring, one could follow their fate during a reaction, confirming the proposed mechanism.

Distinguish Between Mechanistic Possibilities: For example, in reactions involving rearrangements, isotopic labeling can definitively show which atoms have shifted.

While no specific isotopic labeling studies on this compound were found in the surveyed literature, the principles of this method are broadly applicable. For instance, ¹³C labeling has been used to study the rearrangement of other aromatic systems. The general approach involves synthesizing the labeled starting material and then analyzing the products of the reaction to determine the location of the isotopic label.

Identification of Reaction Intermediates

The reactions of polychlorinated pyridines, including by extension this compound, with nucleophiles are generally proposed to proceed through a Meisenheimer-type intermediate. This intermediate is a resonance-stabilized anionic σ-complex formed by the addition of the nucleophile to the aromatic ring. The negative charge is delocalized over the ring and, in this specific case, would be further stabilized by the electron-withdrawing ester group.

The general steps for a nucleophilic aromatic substitution (SNAr) mechanism are:

Nucleophilic Attack: The nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of the tetrahedral Meisenheimer intermediate. This step is typically the rate-determining step.

Loss of the Leaving Group: The intermediate then rearomatizes by expelling a chloride ion.

Direct observation of these intermediates is often challenging due to their transient nature. However, in some cases, they can be detected and characterized at low temperatures using spectroscopic techniques such as NMR. The identification of such intermediates provides strong evidence for the proposed reaction mechanism. For chloropyridines, nucleophilic attack is a common and well-studied reaction pathway. youtube.com The presence of multiple chlorine atoms on the pyridine ring of this compound would activate the ring towards such nucleophilic attack.

Derivatization and Analogue Synthesis Based on 4,5,6 Trichloronicotinic Acid Ethyl Ester

Synthesis of Substituted Nicotinic Acid Esters

The chlorine atoms on the pyridine (B92270) ring of 4,5,6-trichloronicotinic acid ethyl ester are, in principle, susceptible to nucleophilic aromatic substitution. This would allow for the introduction of a variety of functional groups, leading to a diverse range of substituted nicotinic acid esters. The reactivity of the chlorine atoms is influenced by their position on the electron-deficient pyridine ring.

Despite the theoretical potential for such substitutions, specific examples of these reactions starting from this compound are not readily found in the current body of scientific literature. General principles of nucleophilic aromatic substitution on chloropyridines suggest that reactions with nucleophiles such as alkoxides, amines, and thiols could be employed. The reaction conditions would likely require elevated temperatures and the use of a suitable base to facilitate the substitution.

Table 1: Theoretical Synthesis of Substituted Nicotinic Acid Esters

| Reactant/Nucleophile | Potential Product | Reaction Conditions (Hypothetical) |

| Sodium Methoxide (B1231860) | Ethyl 4,5,6-trimethoxynicotinate | Reflux in Methanol |

| Ammonia | Ethyl 4,5,6-triaminonicotinate | High pressure, elevated temperature |

| Sodium Thiophenoxide | Ethyl 4,5,6-tris(phenylthio)nicotinate | Aprotic polar solvent (e.g., DMF), heat |

Note: The data in this table is hypothetical and based on general chemical principles due to the lack of specific published research on this compound.

Creation of Nicotinamide (B372718) Derivatives

The transformation of the ethyl ester group of this compound into a nicotinamide is a feasible synthetic step. This is typically achieved through aminolysis, where the ester reacts with an amine to form an amide and ethanol (B145695). This reaction can be performed directly, often requiring high temperatures and a large excess of the amine, or it can be facilitated by first converting the ester to a more reactive intermediate, such as a nicotinoyl chloride. youtube.com

Direct aminolysis of esters to amides can be a challenging reaction, often with equilibrium lying unfavorably. youtube.com A more common and efficient method involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to the highly reactive acid chloride, which then readily reacts with an amine to form the desired nicotinamide.

Table 2: Hypothetical Synthesis of Nicotinamide Derivatives

| Amine Reactant | Potential Nicotinamide Product | Synthetic Route |

| Ammonia | 4,5,6-Trichloronicotinamide | 1. Hydrolysis of ethyl ester to the acid. 2. Conversion to acid chloride. 3. Reaction with ammonia. |

| Methylamine | N-Methyl-4,5,6-trichloronicotinamide | 1. Hydrolysis of ethyl ester to the acid. 2. Conversion to acid chloride. 3. Reaction with methylamine. |

| Aniline | N-Phenyl-4,5,6-trichloronicotinamide | 1. Hydrolysis of ethyl ester to the acid. 2. Conversion to acid chloride. 3. Reaction with aniline. |

Note: The data in this table is hypothetical and based on general chemical principles due to the lack of specific published research on this compound.

Formation of Fused Heterocyclic Systems Utilizing this compound

The structure of this compound provides a foundation for the synthesis of fused heterocyclic systems, such as thienopyridines or furopyridines. These reactions, known as cyclocondensations, would involve the reaction of the starting material with a bifunctional nucleophile, leading to the formation of a new ring fused to the pyridine core. nih.gov

For instance, the synthesis of a thieno[2,3-b]pyridine (B153569) system could theoretically be achieved by reacting the ester with a reagent like ethyl thioglycolate. This type of reaction often proceeds through a series of steps including nucleophilic substitution and intramolecular cyclization. researchgate.net However, specific examples of such cyclocondensation reactions starting with this compound are not documented in the available literature. The synthesis of thienopyridines, for example, is more commonly reported from different starting materials. nih.govnih.govresearchgate.net

Design and Synthesis of Nicotinoyl Chloride Derivatives

The conversion of this compound to its corresponding nicotinoyl chloride derivative is a critical step for enhancing its reactivity, particularly for the synthesis of amides and other esters. This transformation involves two key stages: hydrolysis of the ethyl ester to the carboxylic acid, followed by chlorination of the carboxylic acid.

The hydrolysis can be carried out under either acidic or basic conditions. savemyexams.comcommonorganicchemistry.comlibretexts.org Acid-catalyzed hydrolysis is a reversible process, typically driven to completion by using a large excess of water. libretexts.org Alkaline hydrolysis (saponification) is an irreversible reaction that initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. savemyexams.com

Once the 4,5,6-trichloronicotinic acid is obtained, it can be converted to the highly reactive 4,5,6-trichloronicotinoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acid chloride is a versatile intermediate for a variety of nucleophilic acyl substitution reactions.

Synthesis of Other Nicotinic Acid Congeners

Beyond the derivatives mentioned, this compound could theoretically be a precursor for a range of other nicotinic acid congeners. These could include derivatives where the ester is reduced to an alcohol, or where the chlorine atoms are replaced by other functionalities through various cross-coupling reactions. However, the scientific literature lacks specific examples of such transformations starting from this particular molecule. The potential for such reactions remains an open area for synthetic exploration.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5,6 Trichloronicotinic Acid Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy: Awaiting Experimental Data

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. However, for 4,5,6-Trichloronicotinic acid ethyl ester, the specific chemical shifts, coupling constants, and correlations that would be revealed by various NMR techniques have not been reported.

Comprehensive ¹H NMR Analysis (Chemical Shifts, Coupling Constants)

A ¹H NMR spectrum would provide crucial information about the electronic environment of the single proton on the pyridine (B92270) ring and the protons of the ethyl ester group. The chemical shift of the aromatic proton would be significantly influenced by the three electron-withdrawing chlorine atoms, likely shifting it downfield. The ethyl group would present as a quartet and a triplet, with their chemical shifts and coupling constants providing insight into the rotational freedom and conformation of the ester side chain. Without experimental data, a precise analysis remains speculative.

Detailed ¹³C NMR Spectral Interpretation (Carbon Connectivity, Hybridization)

The ¹³C NMR spectrum is essential for identifying all unique carbon atoms in the molecule, including the eight distinct carbons of this compound. The chemical shifts would confirm the sp² hybridization of the pyridine ring carbons and the sp³ hybridization of the ethyl group carbons. The carbons bonded to chlorine atoms would exhibit characteristic shifts, and the carbonyl carbon of the ester would appear at the downfield end of the spectrum. The lack of a published spectrum precludes a definitive assignment of these carbon signals.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

Two-dimensional (2D) NMR techniques are powerful methods for confirming the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) would definitively link the quartet and triplet of the ethyl group through their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, for instance, the aromatic proton to its corresponding ring carbon and the CH₂ and CH₃ protons to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on the through-space proximity of protons, offering insights into the preferred conformation of the ethyl ester group relative to the pyridine ring.

The absence of any 2D NMR data for this compound means that these critical structural confirmations cannot be made.

NMR Studies of Dynamic Processes and Conformations

Variable-temperature NMR studies could potentially reveal information about dynamic processes, such as restricted rotation around the C-C bond connecting the ester group to the pyridine ring, which might be influenced by the bulky chlorine atoms. However, no such studies have been reported in the literature.

Mass Spectrometry (MS): Awaiting Precise Mass Determination

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of a compound with high precision. This allows for the unambiguous confirmation of its elemental formula. For this compound (C₈H₆Cl₃NO₂), HRMS would be expected to yield a molecular ion peak corresponding to its calculated exact mass, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. Without access to HRMS data, the definitive confirmation of the elemental composition remains unverified by this method.

Fragmentation Pathways and Mechanism Elucidation via MS/MS

Mass spectrometry (MS) provides critical information on the molecular weight and fragmentation pattern of a molecule. In tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to establish structural connectivity and fragmentation mechanisms. For this compound (Molecular Weight: 254.499 g/mol ), the fragmentation pathways are highly dependent on the ionization method used.

Under electron impact (EI) ionization, the initial event is the formation of a molecular ion (M⁺•) at m/z ≈ 254. Subsequent fragmentation is driven by the presence of the ester group and the halogenated pyridine ring. Common fragmentation pathways for ethyl esters include:

Loss of the ethoxy radical (•OCH₂CH₃): This is a common cleavage for esters, leading to the formation of a stable acylium ion.

McLafferty Rearrangement: This involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene (B1197577) molecule (C₂H₄). nih.gov

Alpha-cleavage: Loss of the ethyl radical (•CH₂CH₃) can also occur.

Ring Fragmentation: Cleavage of the trichloropyridine ring can occur, often involving the sequential loss of chlorine atoms or HCl.

Under electrospray ionization (ESI), a softer ionization technique, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 255. MS/MS analysis of this precursor ion would likely show the neutral loss of ethylene (28 Da) via a rearrangement process or the loss of ethanol (B145695) (46 Da). nih.govnih.gov

The table below outlines the predicted key fragment ions for this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Process |

|---|---|---|---|

| 254 (M⁺•) | 226 | C₂H₄ (Ethylene) | McLafferty Rearrangement |

| 254 (M⁺•) | 209 | •OCH₂CH₃ (Ethoxy radical) | Alpha-cleavage (acylium ion formation) |

| 254 (M⁺•) | 225 | •CH₂CH₃ (Ethyl radical) | Alpha-cleavage |

| 255 ([M+H]⁺) | 227 | C₂H₄ (Ethylene) | Neutral loss from protonated precursor |

| 255 ([M+H]⁺) | 209 | C₂H₅OH (Ethanol) | Neutral loss from protonated precursor |

Electrospray Ionization (ESI) and Electron Impact (EI) Mass Spectrometry Modes

The choice between ESI and EI modes dictates the type of information obtained.

Electron Impact (EI) Mass Spectrometry: In this mode, the sample is vaporized and bombarded with high-energy electrons (typically 70 eV). uni-saarland.de This hard ionization technique imparts significant energy into the molecule, leading to extensive fragmentation. whitman.edu The resulting mass spectrum is rich in fragment ions, which provides a detailed "fingerprint" useful for structural elucidation and library matching. uni-saarland.de A key advantage is the generation of a clear molecular ion peak in many cases, which directly confirms the molecular weight. However, for some molecules, the fragmentation can be so extensive that the molecular ion peak is weak or absent entirely. uni-saarland.de

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique where ions are generated from a solution by creating a fine, charged spray. uni-saarland.de It imparts very little excess energy to the molecule, resulting in minimal fragmentation. The primary ions observed are typically protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode. nih.gov ESI is particularly well-suited for analyzing polar, thermally labile, and high molecular weight compounds. While it provides a clear indication of the molecular weight, it offers little structural information on its own. Therefore, it is almost always coupled with MS/MS to induce and analyze fragmentation. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. researchgate.net These methods probe the vibrational modes of molecular bonds, which are sensitive to the bond's strength, the mass of the atoms involved, and the local chemical environment. mdpi.com

Vibrational Band Assignment for Key Functional Groups (C=O, C-Cl, C=N)

C=O (Carbonyl) Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption band in the IR spectrum. masterorganicchemistry.com For saturated esters, this peak typically appears in the 1755-1735 cm⁻¹ range. spectroscopyonline.com Conjugation with the aromatic ring can slightly lower this frequency.

C-O (Ester) Stretches: Esters also exhibit two strong C-O stretching bands. An asymmetric C-C-O stretch typically appears between 1300-1150 cm⁻¹ and a symmetric stretch occurs between 1100-1000 cm⁻¹. spectroscopyonline.comresearchgate.net

C=N (Pyridine Ring) Stretch: The C=N stretching vibration within the pyridine ring typically appears in the 1600-1550 cm⁻¹ region. researchgate.net

C-Cl (Chloro) Stretch: The C-Cl stretching vibrations for aryl chlorides are found in the 1100-800 cm⁻¹ region. The presence of multiple chlorine atoms on the ring would likely result in several strong bands in this area.

Aromatic Ring Vibrations: The pyridine ring also has characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ range. vscht.cz

The following table summarizes the expected vibrational band assignments.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C=O | Stretch | 1735 - 1715 | Strong, Sharp | Medium |

| C-O | Asymmetric Stretch | 1300 - 1150 | Strong | Weak |

| C=N (Pyridine) | Stretch | 1595 - 1570 | Medium-Strong | Medium |

| C=C (Pyridine) | Ring Stretch | 1600 - 1400 | Medium-Variable | Strong |

| C-Cl | Stretch | 1100 - 800 | Strong | Strong |

Analysis of Hydrogen Bonding and Intermolecular Interactions

In the solid state, the crystal packing of this compound is influenced by various non-covalent interactions. mdpi.com While lacking a strong hydrogen bond donor like an O-H or N-H group, weak hydrogen bonds can still play a significant role in determining the supramolecular structure. nih.gov

Possible intermolecular interactions include:

C-H···O Hydrogen Bonds: The aromatic C-H groups of the pyridine ring or the aliphatic C-H groups of the ethyl ester can act as weak donors to form hydrogen bonds with the carbonyl oxygen or the nitrogen atom of a neighboring molecule. nih.gov

π-π Stacking: The electron-deficient trichlorinated pyridine rings can engage in π-π stacking interactions, which are common in aromatic systems and contribute to crystal stability. mdpi.com

Halogen Bonding: Chlorine atoms can act as electrophilic centers (σ-holes) and interact with nucleophilic atoms like oxygen or nitrogen, although this is generally weaker for chlorine compared to heavier halogens.

Dipole-Dipole Interactions: The polar C=O and C-Cl bonds create a net molecular dipole moment, leading to dipole-dipole interactions that influence molecular packing. mdpi.com

These interactions can be studied using solid-state Raman or IR spectroscopy, where the formation of intermolecular bonds can cause subtle shifts in vibrational frequencies, particularly those of the C=O and ring modes. researchgate.net

Distinction of Isomeric Forms via Vibrational Spectroscopy

Isomerism in this compound can arise from the rotation around the C-O single bond of the ester group, leading to different conformers (rotational isomers). nih.gov These conformers may have slightly different energies and geometries. Vibrational spectroscopy is a sensitive technique for distinguishing such isomers. nih.govrsc.org

Even subtle changes in the dihedral angle of the ester group relative to the plane of the pyridine ring can alter the vibrational coupling within the molecule. This can lead to small but measurable shifts in the frequencies of the C=O stretching band and the C-O stretching bands. nih.gov Furthermore, ring vibrations may also be affected. In studies of similar molecules, different conformers have been shown to exhibit distinct peaks in the low-frequency region of the Raman spectrum (below 400 cm⁻¹), which corresponds to lattice vibrations and whole-molecule torsional modes. rsc.org By comparing experimental spectra with theoretical spectra calculated for different possible conformers using methods like Density Functional Theory (DFT), it is possible to identify the specific isomeric form present in a sample. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a lower energy orbital to a higher energy one. researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with its two main chromophores: the trichloropyridine ring and the carbonyl group.

π → π Transitions:* These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridine system. These transitions are expected to occur in the 200-300 nm range. The presence of chlorine substituents and the ester group on the ring will influence the exact position and intensity of these bands.

n → π Transitions:* This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital of the aromatic ring or the carbonyl group. This transition typically occurs at a longer wavelength (lower energy) than the π → π* transitions, often appearing as a shoulder on the main absorption band above 300 nm.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra and assign the observed bands to specific electronic transitions. researchgate.net

Electronic Transitions and Absorption Maxima Analysis

The study of electronic transitions through UV-Vis spectroscopy provides insight into the conjugated systems within a molecule. For aromatic compounds like pyridine derivatives, π → π* and n → π* transitions are typically observed. The substitution pattern on the pyridine ring, including the presence of chlorine atoms and an ethyl ester group, is expected to influence the energy of these transitions and thus the absorption maxima (λmax). However, a thorough review of scientific literature did not yield any specific experimental data on the electronic transitions or absorption maxima for this compound.

Molar Absorptivity Determination and Solvent Effects

Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and is determined experimentally using the Beer-Lambert law. The polarity of the solvent can influence the position and intensity of absorption bands. Polar solvents may cause a shift in the λmax due to stabilization of the ground or excited state. For instance, a red shift (bathochromic shift) or a blue shift (hypsochromic shift) can occur depending on the nature of the electronic transition and the solvent's polarity. Despite the theoretical importance of these parameters, no published studies were found that report the molar absorptivity of this compound or the effects of different solvents on its UV-Vis absorption spectrum.

X-ray Crystallography

X-ray crystallography is an essential technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

The growth of suitable single crystals allows for their analysis by X-ray diffraction, which can provide precise atomic coordinates and thus the absolute structure of a molecule. This technique would definitively establish the connectivity and stereochemistry of this compound. At present, there are no publicly available crystallographic data or reports of a single-crystal X-ray diffraction study for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other scientific databases.

Crystal Packing Analysis and Supramolecular Interactions

Should a crystal structure be determined, the analysis of its crystal packing would reveal the nature and geometry of intermolecular interactions, such as halogen bonding (C-Cl···N or C-Cl···O), hydrogen bonding (if any), and π-π stacking interactions between the pyridine rings. These interactions govern the supramolecular assembly of the molecules in the crystal lattice. Without experimental crystal structure data, this analysis remains speculative.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

A crystal structure would provide precise measurements of all bond lengths, bond angles, and torsional angles within the this compound molecule. This data is fundamental for understanding the molecule's geometry and for comparison with theoretical calculations. For example, standard bond lengths for C-Cl, C-N, C=O, and C-O bonds are well-established, and any significant deviations in the experimental structure could indicate electronic or steric effects. However, no such experimental data has been published for this specific compound.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are used to study chiral molecules. This compound itself is not chiral. Therefore, chiroptical spectroscopy would only be applicable to chiral derivatives of this compound. The introduction of a chiral center, for instance, through a chiral substituent, would be necessary for it to be active in chiroptical measurements. As no such chiral derivatives and their corresponding chiroptical spectroscopic analyses have been reported in the literature, this section is not currently applicable.

Computational and Theoretical Investigations of 4,5,6 Trichloronicotinic Acid Ethyl Ester

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, electronic distribution, and spectroscopic behavior with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. For a molecule like 4,5,6-trichloronicotinic acid ethyl ester, a DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in its theoretical characterization. acs.orgdergipark.org.tr

The initial output of such a calculation would be the optimized molecular geometry. This provides the most stable three-dimensional arrangement of the atoms, detailing precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyridine (B92270) ring and the orientation of the ethyl ester group relative to the ring would be determined. The presence of three chlorine atoms on the pyridine ring is expected to significantly influence the geometry through both steric and electronic effects.

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. irjweb.com

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the electron-withdrawing nature of the three chlorine atoms and the ester group would be expected to lower the energies of both the HOMO and LUMO. A detailed analysis would reveal the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Based on Analogous Systems

| Parameter | Definition | Predicted Trend for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively low due to electron-withdrawing groups |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Significantly lowered, indicating a good electron acceptor |

| Energy Gap (ΔE) | ELUMO - EHOMO | Expected to be moderate to small, suggesting potential reactivity |

| Ionization Potential (I) | -EHOMO | High, indicating difficulty in removing an electron |

| Electron Affinity (A) | -ELUMO | High, indicating a propensity to accept an electron |

| Electronegativity (χ) | (I + A) / 2 | High, reflecting its electron-deficient nature |

| Chemical Hardness (η) | (I - A) / 2 | Moderate, providing a measure of resistance to charge transfer |

| Chemical Softness (S) | 1 / (2η) | Moderate, related to the polarizability of the molecule |

| Electrophilicity Index (ω) | χ² / (2η) | High, quantifying its ability to act as an electrophile |

This table is illustrative and based on general principles of electronic effects in related molecules. Actual values would require specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would quantify the hyperconjugative interactions between occupied and unoccupied orbitals. These interactions are key to understanding the stability of the molecule. For example, the analysis would reveal the extent of electron delocalization from the chlorine lone pairs into the antibonding orbitals of the pyridine ring, as well as interactions involving the ester group. The stabilization energies associated with these interactions would provide a quantitative measure of their importance. nih.gov

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which are invaluable for the characterization of new compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are highly valuable. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to confirm the structure. For this compound, this would be particularly useful for assigning the signals of the pyridine ring proton and carbons, which are significantly influenced by the three chlorine substituents. pw.edu.plchemicalbook.com

IR Spectroscopy: The calculation of vibrational frequencies can predict the Infrared (IR) spectrum. This helps in the identification of characteristic functional groups and their vibrational modes. For the target molecule, the C=O stretch of the ester, the C-Cl stretches, and the various pyridine ring vibrations would be of particular interest.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectrum. This would provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations (e.g., n→π* or π→π* transitions).

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time, including its interactions with its environment. mdpi.com

Conformational Flexibility and Rotational Barriers

MD simulations, using a suitable force field, can explore the conformational landscape of this compound. nih.gov A key area of investigation would be the rotational barrier around the C-C bond connecting the ester group to the pyridine ring. The simulation would reveal the preferred conformations of the ethyl group and the energy required to rotate it. This flexibility can be important for its interaction with other molecules, for instance, in a biological context or during crystal packing. The steric hindrance from the adjacent chlorine atom would likely play a significant role in determining these conformational preferences.

Solvent Effects on Molecular Behavior and Interactions

No studies detailing the effects of different solvents on the molecular behavior and interactions of this compound through computational methods are currently available in the public domain. Such research would typically involve quantum chemical calculations to understand how the solvent polarity and hydrogen bonding capabilities influence the compound's conformational stability, electronic structure, and spectroscopic properties.

Prediction of Reaction Pathways and Transition States